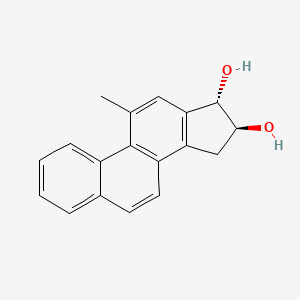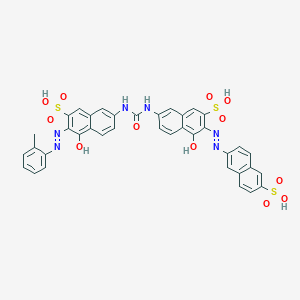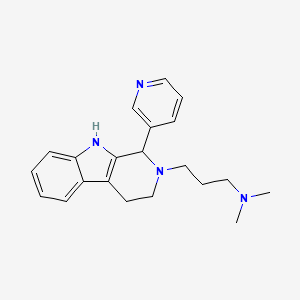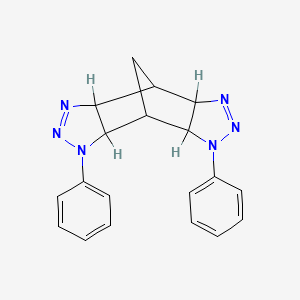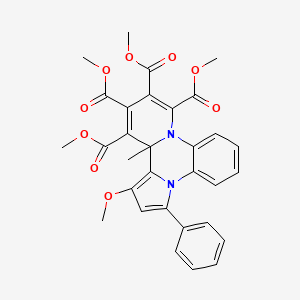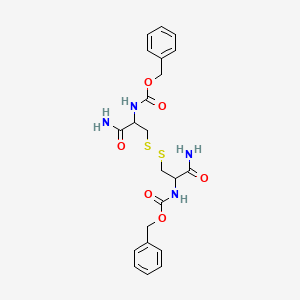
Benzyl 2-amino-1-(((3-amino-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)dithio)methyl)-2-oxoethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bismuth(III) selenide can be synthesized through several methods, including:
-
Direct Combination Method: : This involves the direct reaction of elemental bismuth and selenium at high temperatures. The reaction typically occurs in a sealed quartz tube under vacuum to prevent oxidation.
-
Chemical Vapor Transport (CVT): : In this method, bismuth and selenium are reacted in the presence of a transport agent, such as iodine, which facilitates the transport of the reactants to the growth zone where the compound is formed.
-
Solvothermal Synthesis: : This involves dissolving bismuth and selenium precursors in a solvent and heating the solution in a sealed vessel. This method allows for better control over the size and morphology of the resulting crystals.
Industrial Production Methods
Industrial production of Bismuth(III) selenide typically involves large-scale versions of the direct combination method or chemical vapor transport, with careful control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
Bismuth(III) selenide undergoes several types of chemical reactions, including:
-
Oxidation: : It can be oxidized to form bismuth oxide and selenium dioxide.
-
Reduction: : It can be reduced back to elemental bismuth and selenium under certain conditions.
-
Substitution: : It can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms like sulfur or tellurium.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Requires the presence of other chalcogen sources and appropriate reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Bismuth oxide (Bi2O3) and selenium dioxide (SeO2).
Reduction: Elemental bismuth and selenium.
Substitution: Compounds like Bismuth(III) sulfide (Bi2S3) or Bismuth(III) telluride (Bi2Te3).
科学研究应用
Bismuth(III) selenide has a wide range of scientific research applications, including:
-
Thermoelectric Devices: : Due to its high thermoelectric efficiency, it is used in devices that convert heat into electricity.
-
Topological Insulators: : It exhibits unique electronic properties that make it a candidate for use in quantum computing and spintronics.
-
Photovoltaics: : Its semiconductor properties are being explored for use in solar cells.
-
Catalysis: : It is used as a catalyst in various chemical reactions due to its surface properties.
-
Biomedical Applications: : Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
作用机制
The mechanism by which Bismuth(III) selenide exerts its effects is primarily related to its electronic structure. As a topological insulator, it has a bulk bandgap like an ordinary insulator but conducts electricity on its surface through special surface states that are protected by time-reversal symmetry. This unique property allows it to conduct electrons with minimal resistance, making it highly efficient for various applications .
相似化合物的比较
Similar Compounds
- Bismuth(III) sulfide (Bi2S3)
- Bismuth(III) telluride (Bi2Te3)
- Antimony(III) selenide (Sb2Se3)
Comparison
Bismuth(III) selenide is unique among these compounds due to its higher thermoelectric efficiency and its status as a topological insulator. While Bismuth(III) telluride is also a well-known thermoelectric material, Bismuth(III) selenide offers better performance at certain temperature ranges. Additionally, its electronic properties make it more suitable for applications in quantum computing and spintronics compared to its sulfur and tellurium counterparts .
属性
CAS 编号 |
7249-75-4 |
|---|---|
分子式 |
C22H26N4O6S2 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
benzyl N-[1-amino-3-[[3-amino-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N4O6S2/c23-19(27)17(25-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(24)28)26-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
InChI 键 |
ZSWABOZHRNOTPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)N)NC(=O)OCC2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


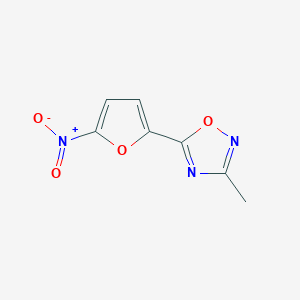
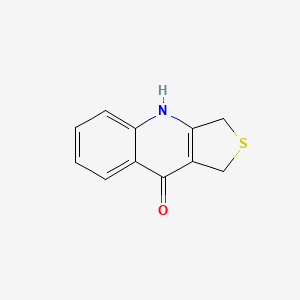

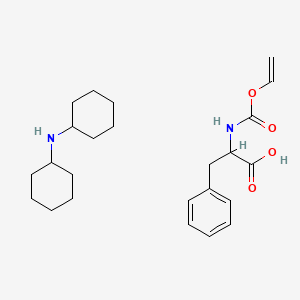
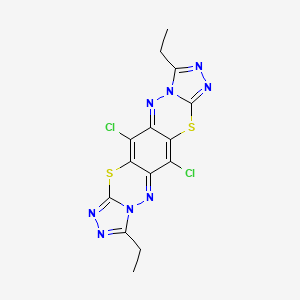
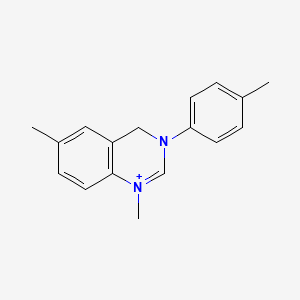
acetate](/img/structure/B12800057.png)
